N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(4-Chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 4-chlorophenyl group at the N1 position and a complex piperidine-based substituent at N2. The piperidine ring is modified with a 4-fluorophenylsulfonyl group and an ethyl linker, distinguishing it from related compounds. The sulfonyl group may enhance electrophilicity and binding interactions, while the 4-chlorophenyl moiety is a common pharmacophore in antiviral and antimicrobial contexts .
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O4S/c22-15-4-8-17(9-5-15)25-21(28)20(27)24-13-12-18-3-1-2-14-26(18)31(29,30)19-10-6-16(23)7-11-19/h4-11,18H,1-3,12-14H2,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKKZMRKUOMJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a piperidine moiety, which is often associated with various biological activities, and sulfonyl groups that enhance its interaction with biological targets.
The compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition: The sulfonyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Studies have shown that compounds with similar structures can act as inhibitors for acetylcholinesterase (AChE) and urease, which are important in neurodegenerative diseases and urea metabolism, respectively .
- Protein Interaction: The fluorophenyl group interacts with hydrophobic pockets in proteins, facilitating binding to various biological targets. This interaction may modulate receptor activity or enzyme function.
Antibacterial Activity
Research indicates that derivatives of this compound demonstrate varying degrees of antibacterial activity. For instance, compounds bearing the piperidine nucleus have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE): A crucial target in the treatment of Alzheimer's disease. Compounds related to this structure have shown significant inhibition, with IC50 values indicating potent activity .
- Urease: Another target where strong inhibitory effects were noted, suggesting potential applications in treating conditions like kidney stones or infections caused by urease-producing bacteria .
Anticancer Potential
The sulfonamide moiety has been linked to anticancer properties. Research into similar compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Case Studies and Research Findings
A study synthesized a series of oxalamide derivatives, including this compound. These compounds were subjected to various pharmacological evaluations:
| Compound | Target | Activity | IC50 Value |
|---|---|---|---|
| 7l | AChE | Strong | 0.63 µM |
| 7m | Urease | Moderate | 2.14 µM |
| 7n | Bacterial | Moderate | - |
These results highlight the compound's potential as a lead structure for developing new therapeutic agents targeting neurological disorders and bacterial infections .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
*logP estimated using fragment-based methods.
Research Findings and Implications
- Antiviral Potency : Piperidine ring position (2-yl vs. 3-yl) correlates with activity in HIV inhibitors; the target compound’s 2-yl position may optimize binding .
- Toxicological Considerations : Umami compounds () show low CYP inhibition, but structural analogs like S5456 () suggest the need for thorough off-target screening .
Preparation Methods
Stepwise Coupling Using Oxalyl Chloride
- Activation : Oxalyl chloride (1.1 equiv) reacts with 4-chloroaniline in DCM at 0°C, forming the monoacid chloride intermediate.
- First Amidation : The monoacid chloride is coupled with the ethylamine intermediate using HATU (1.05 equiv) and DIPEA (2.0 equiv) in DMF, yielding the oxalamide after 4 hours at 25°C.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product with >90% purity.
Dehydrogenative Coupling (Green Chemistry Approach)
An alternative method employs ethylene glycol and a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) under reflux in toluene, enabling acceptorless dehydrogenative coupling between the amines. This method avoids stoichiometric activating agents, achieving 65–70% yields but requiring longer reaction times (24–36 hours).
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Coupling | 85–90 | >95 | High reproducibility, rapid kinetics | Uses toxic reagents (oxalyl chloride) |
| Dehydrogenative Route | 65–70 | 90–92 | Environmentally benign, fewer byproducts | Lower yield, scalability challenges |
Industrial-Scale Production and Process Optimization
For commercial synthesis, continuous flow systems are favored to enhance throughput and safety. Key innovations include:
- In-Line Analytics : Real-time HPLC monitoring ensures intermediate quality, reducing batch failures.
- Solvent Recycling : DCM and acetonitrile are recovered via distillation, lowering environmental impact.
- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C fixed beds) enable catalyst reuse in hydrogenation steps.
Analytical Characterization and Quality Control
Structural Confirmation :
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : m/z 491.1764 [M+H]⁺ (calc. 491.1768 for C₂₄H₂₈ClFN₃O₅S).
Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time 12.4 min, purity ≥98%.
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic steps and critical purification methods for synthesizing N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide?
- Methodological Answer : The synthesis involves three primary steps:
Piperidine Intermediate Preparation : Reacting 4-fluorophenyl sulfonyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonylated piperidine intermediate.
Oxalamide Coupling : Introducing the oxalamide moiety via reaction with oxalyl chloride and subsequent coupling with 4-chloroaniline.
Purification : Use of flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to achieve >95% purity.
Critical factors include inert atmosphere (N₂/Ar) to prevent oxidation and strict temperature control (0–25°C) during coupling reactions .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity. For example, aromatic protons from the 4-chlorophenyl group appear as doublets (δ 7.4–7.8 ppm), while sulfonyl-linked piperidine protons show multiplet signals (δ 1.1–3.5 ppm) .
- LC-MS/HRMS : To verify molecular weight (e.g., [M+H⁺] detected at m/z 479.12 for analogous compounds) and assess purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to quantify purity (>95%) and detect stereoisomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Replication : Validate results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays).
- Purity Verification : Re-test compounds after rigorous purification (e.g., via preparative HPLC) to exclude impurities affecting activity.
- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to hypothesized targets (e.g., viral proteases or kinases) .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve aqueous solubility.
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorination) to reduce CYP450-mediated degradation, guided by metabolic profiling using liver microsomes .
- Plasma Protein Binding (PPB) : Assess PPB via equilibrium dialysis; modify lipophilic groups (e.g., piperidine substituents) to lower binding and increase free fraction .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
- Methodological Answer :
- Core Modifications : Replace the 4-chlorophenyl group with bioisosteres (e.g., 4-CF₃) to enhance target affinity.
- Piperidine Substituent Screening : Test alkyl vs. aryl substitutions on the piperidine ring to optimize steric and electronic interactions with binding pockets.
- Oxalamide Linker Optimization : Introduce methyl groups or cyclic constraints to improve conformational rigidity and binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
